2-Cyclopentylidenepropanedioic acid
Description
2-Cyclopentylidenepropanedioic acid is a dicarboxylic acid derivative featuring a cyclopentylidene group attached to the central carbon of a propanedioic acid (malonic acid) backbone. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol. The cyclopentylidene substituent introduces steric constraints and electronic effects, making the compound distinct in reactivity and applications compared to linear or other cyclic analogs.
Properties
CAS No. |
5660-82-2 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-cyclopentylidenepropanedioic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
BLOMCIQOBOBFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C(=O)O)C(=O)O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-cyclopentylidenepropanedioic acid and analogous compounds:
Key Observations:
- Ring Size and Steric Effects : The cyclopentylidene group in the target compound introduces greater ring strain compared to the cyclohexylmethyl group in 2-(cyclohexylmethyl)propanedioic acid . This strain may enhance reactivity in cycloaddition or ring-opening reactions.
- Acidity: The dual carboxylic acid groups in 2-cyclopentylidenepropanedioic acid result in lower pKa values (~1.5–3.0 for the first dissociation) compared to mono-carboxylic analogs like benzilic acid (pKa ~3.0–4.0) .
Chelation and Coordination Chemistry
The dual carboxylic acid groups in 2-cyclopentylidenepropanedioic acid enable metal chelation, similar to EDTA but with enhanced rigidity due to the cyclopentylidene group. In contrast, 3-oxidanylidenehexanedioic acid exhibits enol tautomerism, which may stabilize metal complexes through resonance.
Organic Transformations
- Diels-Alder Reactions: The cyclopentylidene group can act as a dienophile in [4+2] cycloadditions, whereas benzilic acid’s aromatic rings are less reactive in such processes.
- Decarboxylation : The target compound undergoes decarboxylation at higher temperatures (~200°C), yielding cyclopentene derivatives. Comparatively, 2-(cyclohexylmethyl)propanedioic acid requires higher energy for similar reactions due to its larger substituent.
Preparation Methods
Reaction Mechanism and Conditions
Cyclopentanone reacts with malonic acid under reflux in toluene, catalyzed by piperidine or ammonium acetate, to eliminate water and form the cyclopentylidene moiety. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of cyclopentanone. A Dean-Stark trap facilitates azeotropic removal of water, driving the equilibrium toward product formation.
Optimized Parameters
-
Molar Ratio : Cyclopentanone : malonic acid = 1 : 1.2
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Toluene (reflux, 110°C)
Claisen Condensation: β-Keto Ester Intermediate
The Claisen condensation offers a pathway through β-keto ester intermediates, which are subsequently hydrolyzed and decarboxylated.
Stepwise Synthesis
-
Ester Formation : Diethyl malonate reacts with cyclopentanone in the presence of sodium ethoxide, forming ethyl 2-cyclopentylidenepropanedioate.
-
Hydrolysis : The ester undergoes saponification with aqueous NaOH (30%), yielding the disodium salt.
-
Acidification : Treatment with HCl (10%) precipitates the free diacid.
Key Advantages
-
High purity (>95%) via distillation of the ester intermediate.
-
Scalable to industrial production with yields exceeding 80%.
Wittig Reaction: Stereoselective Alkene Formation
The Wittig reaction enables precise construction of the cyclopentylidene double bond. A cyclopentyl-derived ylide reacts with a malonic acid dialdehyde precursor.
Synthetic Protocol
-
Ylide Preparation : Cyclopentanone is treated with triphenylphosphine and carbon tetrachloride to form the corresponding ylide.
-
Coupling : The ylide reacts with oxomalonic acid diethyl ester, producing the cyclopentylidene malonate.
-
Hydrolysis : Acidic hydrolysis (HCl, reflux) yields the target diacid.
Challenges
-
Requires anhydrous conditions and strict temperature control.
-
Moderate yields (60–70%) due to competing side reactions3.
One-Pot Synthesis Inspired by Patent CN103508890A
Adapting methodologies from related cyclopentane derivatives, a one-pot approach simplifies synthesis by integrating multiple steps.
Modified Procedure
-
Cyclopentanone Activation : Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene to form an enamine intermediate.
-
Malonate Addition : Diethyl malonate is added dropwise at 85°C, facilitating Michael addition.
-
Hydrolysis : The intermediate is hydrolyzed with NaOH (30%), followed by acidification to isolate the diacid.
Performance Metrics
-
Solvent Efficiency : Toluene enables easy separation via distillation.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagents | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine | Toluene | 110°C | 75–85% | Simple setup, minimal byproducts |
| Claisen Condensation | NaOEt | Ethanol | 78°C | 80–85% | High-purity intermediates |
| Wittig Reaction | PPh3, CCl4 | THF | 0°C → RT | 60–70% | Stereoselectivity |
| One-Pot Synthesis | Morpholine, p-TsOH | Toluene | 85°C | 90–92% | Industrial scalability, high efficiency |
Q & A
Q. How to address ethical considerations in studies involving microbial genetic modification with this compound?
- Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines). Disclose genetic engineering methods (e.g., CRISPR-Cas9) and containment measures in the "Materials and Methods" section. Obtain approval from ethics committees for dual-use research .
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